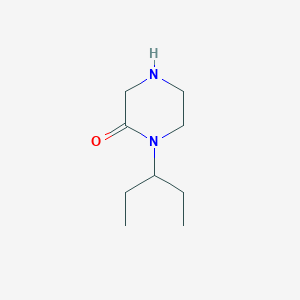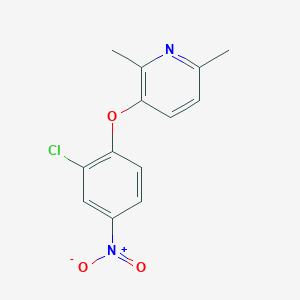
3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine is an organic compound that features a pyridine ring substituted with a 2-chloro-4-nitrophenoxy group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine typically involves the reaction of 2,6-dimethylpyridine with 2-chloro-4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used in the presence of a base and a polar aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Products include derivatives with different functional groups replacing the chloro group.
Reduction: The major product is 3-(2-Amino-4-nitrophenoxy)-2,6-dimethylpyridine.
Oxidation: The major products are carboxylic acid derivatives of the original compound.
科学的研究の応用
3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for materials with specific properties.
作用機序
The mechanism of action of 3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been shown to inhibit viral replication by targeting viral RNA replication processes . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
Uniqueness
3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC名 |
3-(2-chloro-4-nitrophenoxy)-2,6-dimethylpyridine |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-3-5-12(9(2)15-8)19-13-6-4-10(16(17)18)7-11(13)14/h3-7H,1-2H3 |
InChIキー |
NCOGGGWMPLHRCO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)
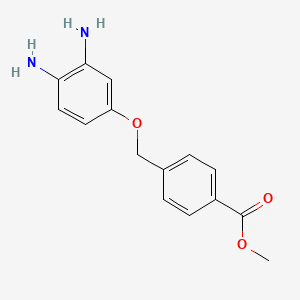

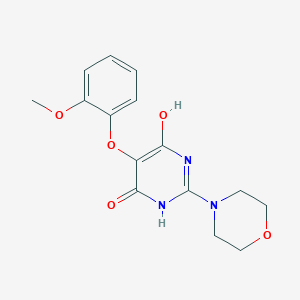
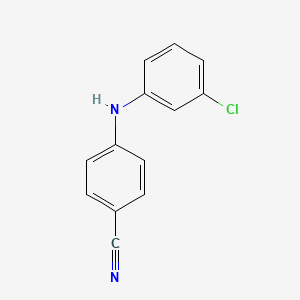

![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)

